2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy groups and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring is constructed through a series of condensation reactions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions.
Boronate Ester Formation: The boronate ester is formed by reacting the pyridine derivative with a boronic acid or boronate ester under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under mild conditions to yield different derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form new carbon-carbon bonds through cross-coupling reactions. The benzyloxy groups can also undergo transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar compounds to 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include other boronate esters and pyridine derivatives. Some examples are:
2,6-Dibromopyridine: A precursor in the synthesis of various pyridine derivatives.
Phenylboronic Acid: A common boronic acid used in Suzuki-Miyaura cross-coupling reactions.
2,6-Dibenzyloxy-3-bromopyridine: A similar compound with bromine instead of the boronate ester group.
The uniqueness of this compound lies in its combination of benzyloxy and boronate ester groups, which provide distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHHXAQXUQVEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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